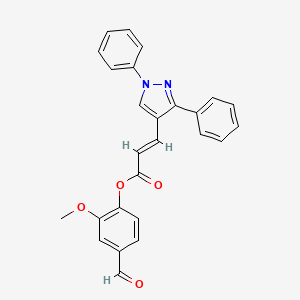

(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate

Description

(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O4/c1-31-24-16-19(18-29)12-14-23(24)32-25(30)15-13-21-17-28(22-10-6-3-7-11-22)27-26(21)20-8-4-2-5-9-20/h2-18H,1H3/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBMHJCXVYKISP-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-formyl-2-methoxyphenyl with (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: 4-carboxy-2-methoxyphenyl (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate.

Reduction: 4-hydroxymethyl-2-methoxyphenyl (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits notable chemical reactivity due to its multiple functional groups:

- Aldehyde Group : Can undergo nucleophilic addition reactions.

- α,β-unsaturated Ester : Capable of Michael additions and reactions typical of enones.

- Diphenylpyrazole Moiety : May engage in electrophilic aromatic substitution due to its electron-rich nature.

These properties make it a valuable building block for synthesizing more complex molecules and exploring new reaction mechanisms.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing various derivatives. Its unique structure allows researchers to investigate novel synthetic methodologies and reaction mechanisms.

Biology

Biologically, (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate can be utilized as a probe to study enzyme interactions and metabolic pathways. Its structural characteristics make it suitable for investigating binding affinities with various biological targets, which is crucial for understanding its pharmacological potential.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Industry

The industrial applications of this compound include its use in producing advanced materials such as polymers and coatings due to its stability and reactivity. Its unique combination of functional groups may also allow for modifications that enhance material properties.

Anticancer Activity

Research has indicated that pyrazole-containing compounds exhibit promising anticancer activity. A study highlighted the synthesis of pyrazoline hybrids that demonstrate significant cytotoxic effects against various cancer cell lines . The integration of the diphenylpyrazole moiety into the structure of this compound suggests potential enhancement of anticancer efficacy.

Inflammatory Response Modulation

Another area of interest is the modulation of inflammatory responses. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . This positions the compound as a candidate for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The pathways involved in these interactions can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxybiphenyl: Similar aromatic structure but lacks the pyrazole ring.

N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA: Contains a thienopyrimidine ring instead of a pyrazole ring.

Zwitterion: Contains both positive and negative charges but differs significantly in structure.

Uniqueness

(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Biological Activity

The compound (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is a complex organic molecule with a unique structural arrangement that includes a methoxy-substituted phenyl group, an aldehyde functional group, and an α,β-unsaturated ester moiety. This structure suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is and its IUPAC name is as follows:

| Property | Details |

|---|---|

| Molecular Formula | C26H20N2O4 |

| IUPAC Name | This compound |

| Structural Features | Methoxy group, aldehyde, α,β-unsaturated ester |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The aldehyde group can engage in nucleophilic addition reactions, while the α,β-unsaturated ester can undergo Michael additions. The diphenylpyrazole moiety may also participate in electrophilic aromatic substitution due to its electron-rich nature. These interactions suggest that the compound may modulate enzyme activities or receptor functions involved in metabolic pathways and inflammatory responses.

Biological Activities

Research indicates that compounds containing pyrazole and methoxyphenyl groups often exhibit significant biological activities, including:

- Anti-inflammatory properties : The compound may inhibit pathways associated with inflammation.

- Analgesic effects : Potential to reduce pain by interacting with pain signaling pathways.

- Anticancer activity : Promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and mediators |

| Analgesic | Modulation of pain signaling pathways |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds with structural similarities. For example:

- Anti-inflammatory Studies : A study showed that derivatives of pyrazole exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammation .

- Anticancer Research : Compounds similar to this compound have been reported to demonstrate cytotoxicity against various cancer cell lines by triggering apoptotic pathways through caspase activation.

- Analgesic Activity : Research has indicated that certain pyrazole derivatives can effectively reduce pain responses in animal models through central nervous system mechanisms.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-formyl-2-methoxyphenyl with (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid under acidic or basic conditions. Catalysts such as p-toluenesulfonic acid or sodium hydroxide may be employed to facilitate the formation of the ester bond .

Synthetic Routes Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Condensation | Acidic or basic medium |

| 2 | Purification | Recrystallization or chromatography |

Q & A

Basic: What synthetic strategies are effective for preparing (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Pyrazole Core Formation : 1,3-Diphenylpyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions .

- Esterification : Coupling the pyrazole-prop-2-enoic acid intermediate with 4-formyl-2-methoxyphenol using carbodiimide-based reagents (e.g., DCC/DMAP) under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or DCM/hexane mixtures to achieve >95% purity.

Validation via -NMR (confirming E-configuration of the α,β-unsaturated ester) and FT-IR (ester C=O stretch at ~1720 cm) is critical .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound?

Methodological Answer:

- Disorder Handling : Use SHELXL's PART instruction to model disordered moieties (e.g., methoxy or formyl groups). Apply similarity constraints (SIMU, DELU) to maintain reasonable geometry .

- Twinning : For twinned crystals (common in low-symmetry space groups), refine using a twin law (e.g., BASF parameter in SHELXL) and validate via the Hooft parameter or R analysis .

- Validation Tools : Employ PLATON/ADDSYM to check for missed symmetry and CCDC's Mercury for intermolecular interaction analysis .

Example: A triclinic crystal (space group ) with , , may require anisotropic displacement parameter (ADP) refinement for non-H atoms .

Basic: What analytical techniques are essential for confirming the molecular structure post-synthesis?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD provides unambiguous confirmation of the E-configuration and molecular geometry. Data collection at 100 K (Mo-K, Å) with ensures accuracy .

- Spectroscopy :

- -NMR: Look for vinyl proton coupling constants ( Hz for E-configuration).

- HRMS: Confirm molecular ion peak ( 414.51 for [M+H]) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Advanced: How can computational methods complement experimental data in studying this compound's reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compare bond lengths/angles with XRD data (e.g., C=O bond ~1.21 Å vs. experimental 1.19–1.23 Å) .

- Docking Studies : For bioactive derivatives, simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate with MD simulations (100 ns, AMBER) to assess binding stability .

- Electrostatic Potential Maps : Generate via Gaussian to predict nucleophilic/electrophilic sites for further functionalization .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- By-Products :

- Purification :

- Flash chromatography (hexane:EtOAc 7:3) to separate ester derivatives.

- Recrystallization in EtOH at –20°C to isolate pure crystals .

Advanced: How are anisotropic displacement parameters (ADPs) analyzed to infer molecular dynamics in the crystal lattice?

Methodological Answer:

- ADP Analysis : In SHELXL, refine ADPs for non-H atoms to model thermal motion. High ADPs in the formyl group may indicate rotational disorder .

- Ellipsoid Visualization : Use ORTEP (WinGX suite) to plot displacement ellipsoids at 50% probability. Elongated ellipsoids along specific bonds suggest torsional flexibility .

- Hirshfeld Surface Analysis : Generate via CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O contacts) contributing to lattice stability .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Screening : Test mixtures like DCM/hexane (1:3), EtOH/HO (4:1), or acetone/hexane.

- Criteria : High solubility at elevated temperatures (>60°C) and low solubility at 0–5°C. For example, DCM/hexane yields prismatic crystals suitable for XRD .

Advanced: How does substituent positioning (e.g., methoxy vs. formyl groups) influence supramolecular packing?

Methodological Answer:

- Packing Analysis : The methoxy group participates in C–H···O interactions, while the formyl group engages in weak C=O···π contacts. Use Mercury to measure contact distances (<3.5 Å) .

- Impact on Melting Point : Bulky substituents (e.g., diphenylpyrazole) reduce packing efficiency, lowering melting points (e.g., 160–165°C vs. 180°C for simpler analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.